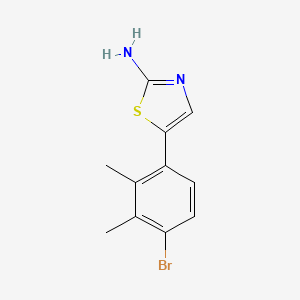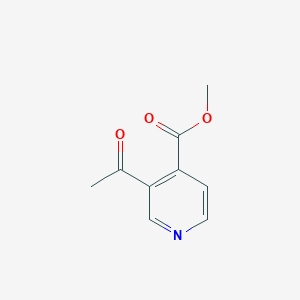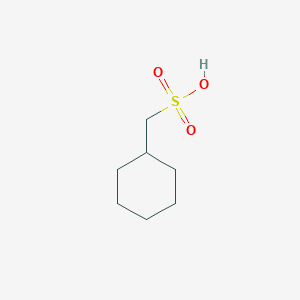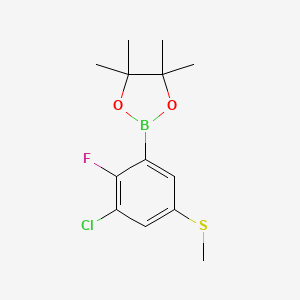![molecular formula C11H21FN2O2 B14023003 tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B14023003.png)
tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate: is a chemical compound with the molecular formula C10H19FN2O2 . It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a fluorine atom at the 5-position. The tert-butyl group and the carbamate functionality are significant in its structure, contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with a fluorine atom at the 5-position.
Carbamate Formation:
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the carbamate group can influence its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[(3R,5R)-5-methylpiperidin-3-yl]-N-methylcarbamate
- tert-Butyl N-[(3R,5R)-5-hydroxypiperidin-3-yl]-N-methylcarbamate
Comparison:
- Uniqueness: The presence of the fluorine atom in tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate distinguishes it from its analogs, potentially enhancing its biological activity and stability.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to its non-fluorinated counterparts, influencing its chemical behavior and applications .
Propriétés
Formule moléculaire |
C11H21FN2O2 |
|---|---|
Poids moléculaire |
232.29 g/mol |
Nom IUPAC |
tert-butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Clé InChI |
UPBZJZJIXWPUNM-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](CNC1)F |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CC(CNC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)



![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)




![2-bromo-4-[(E)-2-carboxyethenyl]-6-methoxyphenolate](/img/structure/B14022978.png)

![(1S)-7'-[[Bis(1-methylethyl)amino]carbonyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7-carboxylic acid](/img/structure/B14022986.png)
![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)

